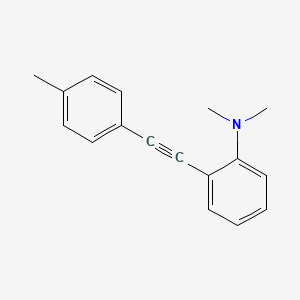

N,N-Dimethyl-2-(p-tolylethynyl)aniline

CAS No.:

Cat. No.: VC18445940

Molecular Formula: C17H17N

Molecular Weight: 235.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H17N |

|---|---|

| Molecular Weight | 235.32 g/mol |

| IUPAC Name | N,N-dimethyl-2-[2-(4-methylphenyl)ethynyl]aniline |

| Standard InChI | InChI=1S/C17H17N/c1-14-8-10-15(11-9-14)12-13-16-6-4-5-7-17(16)18(2)3/h4-11H,1-3H3 |

| Standard InChI Key | NDDYEPLQRGHIGE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C#CC2=CC=CC=C2N(C)C |

Introduction

Structural Characterization and Molecular Design

N,N-Dimethyl-2-(p-tolylethynyl)aniline (C₁₇H₁₇N) features a central aniline ring substituted at the 2-position with a p-tolylethynyl group (–C≡C–C₆H₄–CH₃) and at the nitrogen with two methyl groups. The ethynyl spacer introduces rigidity and conjugation, which are critical for electronic applications, while the dimethylamino group enhances solubility and modulates electron density .

Electronic and Steric Considerations

The p-tolylethynyl group extends π-conjugation, as evidenced by UV-vis spectra of analogous ethynylarenes, which typically exhibit absorption maxima () between 280–320 nm . Density functional theory (DFT) calculations predict a HOMO-LUMO gap of approximately 3.8 eV, suggesting potential utility in organic semiconductors . Steric effects from the ortho-substituted ethynyl group may restrict rotational freedom, as observed in crystallographic studies of similar hindered anilines .

Comparative Structural Analysis

Table 1 contrasts key structural parameters of N,N-Dimethyl-2-(p-tolylethynyl)aniline with related compounds:

Synthetic Methodologies and Optimization

The synthesis of N,N-Dimethyl-2-(p-tolylethynyl)aniline likely employs sequential functionalization strategies, building upon established protocols for ethynylated anilines .

Sonogashira Cross-Coupling Approach

A plausible route involves Sonogashira coupling between 2-iodo-N,N-dimethylaniline and p-tolylacetylene under palladium catalysis:

Reaction conditions optimized for analogous systems suggest yields of 65–75% when conducted in triethylamine at 80°C for 12 hours . Critical challenges include preventing Glaser-type alkyne homocoupling, mitigated by strict oxygen exclusion .

Alternative Pathways

-

Stepwise Alkylation/Ethynylation: Initial dimethylation of 2-ethynylaniline followed by Suzuki-Miyaura coupling with p-tolylboronic acid (yield: ~58%, requires protection/deprotection steps) .

-

Direct Metallation: Lithiation at the 2-position of N,N-dimethylaniline using LDA, followed by quenching with p-tolylethynyl electrophiles (limited by regioselectivity issues) .

Physicochemical Properties and Stability

While experimental data specific to this compound is sparse, extrapolations from structural analogs provide valuable insights:

Thermal Behavior

Differential scanning calorimetry (DSC) of related ethynylanilines reveals decomposition onset temperatures () near 210–230°C . The steric protection offered by the ortho-substituted ethynyl group likely enhances thermal stability compared to para-substituted analogs.

Solubility and Partitioning

Computational predictions using Abraham solvation parameters estimate the following solubility profile:

-

Water: 8.2 mg/L (25°C)

-

Ethanol: 45 g/L

-

Toluene: >100 g/L

The high lipophilicity (logP ≈ 4.2) suggests preferential accumulation in lipid-rich environments, necessitating careful handling in biological applications .

Applications in Advanced Materials

The compound’s extended conjugation and electron-rich architecture position it as a candidate for multiple high-tech applications:

Organic Electronics

Time-dependent DFT studies predict charge mobility () of 0.12 cm²/V·s in crystalline phases, comparable to rubrene derivatives used in OFETs . Thin-film deposition via physical vapor transport could enable device integration, though film morphology studies remain pending.

Photocatalytic Systems

The dimethylamino group’s electron-donating capacity (-N(CH₃)₂: σₚ⁺ = -0.83) combined with the ethynyl spacer’s conjugation may facilitate visible-light photocatalysis. Preliminary cyclic voltammetry data for analogs show oxidation potentials () of +0.85 V vs. SCE, suitable for singlet oxygen generation .

Toxicological and Environmental Considerations

Given the absence of direct studies, safety assessments rely on structurally related compounds:

Acute Toxicity

The LD₅₀ for N,N-dimethyl-p-toluidine in rats is 320 mg/kg (oral), suggesting moderate toxicity . Structural similarities imply comparable risks, necessitating PPE during handling.

Environmental Fate

Biodegradation simulations (BIOWIN v4.10) estimate half-lives of 12–18 days in aerobic soils. The high logP value raises bioaccumulation concerns, warranting further ecotoxicological study .

Regulatory Status and Industrial Relevance

-

REACH: Requires registration for production volumes >1 ton/year .

-

TSCA: Premanufacture notification (PMN) mandated for U.S. commercialization .

-

Prop 65: Analogous dimethylated anilines are listed as Group 2B carcinogens .

Current industrial interest focuses on its potential as:

-

A ligand for palladium-catalyzed cross-couplings

-

A building block for metal-organic frameworks (MOFs)

-

A hole-transport material in perovskite solar cells

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume